WIZ degrader 5

Targeted Protein Degradation Sickle Cell Disease Fetal Hemoglobin Induction

WIZ degrader 5 (Compound 41) achieves a validated 88.6% maximum WIZ degradation in 293T cells, making it the benchmark for near-complete ablation of WIZ protein. Its distinct C21H27N3O4 scaffold and publicly available ternary complex structure (PDB 9DJT) enable structure-guided design and experimental reproducibility. Substituting with dWIZ-1, dWIZ-2, or other analogs introduces uncontrolled variables in degradation extent and HbF induction, compromising SCD research validity. Procure WIZ degrader 5 for rigorous HbF derepression studies and structure-activity relationship benchmarking.

Molecular Formula C21H27N3O4
Molecular Weight 385.5 g/mol
Cat. No. B15585348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWIZ degrader 5
Molecular FormulaC21H27N3O4
Molecular Weight385.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H27N3O4/c1-3-23-12-16(5-4-13(23)2)28-15-6-7-17-14(10-15)11-24(21(17)27)18-8-9-19(25)22-20(18)26/h6-7,10,13,16,18H,3-5,8-9,11-12H2,1-2H3,(H,22,25,26)/t13-,16+,18?/m0/s1
InChIKeyIHBGNCYMSRWSLK-NHSXVPOTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WIZ Degrader 5 Procurement Guide: Molecular Glue for WIZ Degradation in Sickle Cell Disease Research


WIZ degrader 5 (compound 41, CAS 2879250-73-2) is a potent molecular glue degrader that recruits the transcription factor WIZ (widely interspaced zinc finger) to the E3 ubiquitin ligase cereblon (CRBN) [1][2]. WIZ functions as a repressor of fetal hemoglobin (HbF) expression, and its degradation by WIZ degrader 5 induces HbF upregulation, making it a critical tool compound for sickle cell disease (SCD) and β‑thalassemia research [1][3]. In 293T cells, WIZ degrader 5 achieves a maximum WIZ degradation efficiency of 88.6% [2]. The compound is structurally characterized by the molecular formula C21H27N3O4 and a molecular weight of 385.46 g/mol .

Why WIZ Degrader 5 Cannot Be Interchanged with Other WIZ-Targeting Degraders


Despite the emerging class of WIZ molecular glue degraders, substitution among in‑class compounds is scientifically unsound due to substantial divergence in degradation efficiency, potency, and structural binding modes [1][2]. For instance, dWIZ‑2 (compound 10, also called WIZ degrader 6) exhibits a WIZ degradation DC50 of 32 nM and an HbF induction EC50 of 202 nM, while dWIZ‑1 shows different kinetic and potency profiles . WIZ degrader 5 (compound 41) was optimized through distinct SAR efforts and demonstrates a unique maximum degradation plateau of 88.6% in 293T cells, which does not directly translate from the potency metrics reported for other analogs [1][3]. Furthermore, the ternary complex crystal structure of cereblon‑DDB1 bound to WIZ(ZF7) and WIZ‑5 (PDB ID: 9DJT) reveals specific molecular contacts that are compound‑specific and not generalizable across the degrader series [1][4]. Consequently, substituting WIZ degrader 5 with dWIZ‑1, dWIZ‑2, or other WIZ degraders introduces uncontrolled variables in degradation extent, downstream HbF induction, and experimental reproducibility, thereby compromising the validity of comparative SCD research.

WIZ Degrader 5 Quantitative Differentiation Evidence for Scientific Procurement Decisions


Maximum WIZ Degradation Efficiency in 293T Cells vs. In‑Class Degrader Potency Metrics

WIZ degrader 5 (compound 41) induces a maximum degradation of WIZ protein reaching 88.6% in 293T cells, as measured by quantitative Western blot or HiBiT degradation assay [1]. In contrast, the closely related analog dWIZ‑2 (compound 10) is characterized by a degradation DC50 of 32 nM in primary human erythroid progenitor cells, but a direct maximum degradation percentage is not reported in the same cellular context . The 88.6% degradation plateau provides a definitive experimental endpoint that enables researchers to select WIZ degrader 5 for studies requiring near‑complete WIZ ablation in 293T cell models.

Targeted Protein Degradation Sickle Cell Disease Fetal Hemoglobin Induction

Ternary Complex Structural Evidence: PDB 9DJT vs. dWIZ‑2 Ternary Complex

The crystal structure of cereblon‑DDB1 in complex with WIZ zinc finger 7 (ZF7) and WIZ‑5 (the ligand corresponding to WIZ degrader 5) has been deposited in the Protein Data Bank under accession 9DJT at 2.95 Å resolution [1][2]. This structure reveals the precise molecular contacts that stabilize the ternary complex and drive WIZ ubiquitination. While a ternary complex structure for dWIZ‑2 (compound 10) has also been solved (PDB 9DJX), the specific ligand‑protein interactions differ due to distinct chemical scaffolds [3]. Researchers requiring atomic‑level insight into degrader‑induced protein‑protein interactions can utilize the 9DJT structure for structure‑guided optimization or mechanistic studies specific to compound 41.

Structural Biology Molecular Glue Degrader Cereblon Recruitment

SAR Optimization Trajectory: Compound 41 vs. Lead Compound 10 (dWIZ‑2)

WIZ degrader 5 (compound 41) was developed as a distinct optimization candidate in the same SAR campaign that produced the lead compound 10 (dWIZ‑2) [1]. The J. Med. Chem. disclosure reports that compound 10 exhibited an in vivo WIZ degradation EC50 < 0.01 μM and robust HbF induction in hNBSGW mice, while compound 41 (WIZ degrader 5) achieved an 88.6% maximum degradation in 293T cells, highlighting divergent optimization objectives [1][2]. The SAR study indicates that modifications to the piperidine and glutarimide moieties in compound 41 modulate degradation efficiency and ternary complex stability differently than the dWIZ‑2 scaffold [1]. This chemical divergence means that procurement of WIZ degrader 5 is essential for experiments intended to replicate or extend the specific compound 41 phenotype described in the primary literature.

Medicinal Chemistry Structure‑Activity Relationship Molecular Glue Optimization

Chemical Purity and Physicochemical Specification vs. WIZ Degrader 6

WIZ degrader 5 is supplied with a purity specification of ≥95% (typically >98% by HPLC) and a molecular formula of C21H27N3O4 (MW = 385.46 g/mol) [1]. In comparison, WIZ degrader 6 (compound 10, CAS 3036553-87-1) has a molecular formula of C27H33N3O5 (MW = 479.57 g/mol) and similar purity claims [2]. The smaller molecular weight and distinct heteroatom count of WIZ degrader 5 may influence solubility and cell permeability in ways that are not captured by simple logP or PSA calculations. While both compounds are sold as research‑grade materials, procurement decisions must account for these physicochemical differences when designing experiments with specific formulation or solubility requirements.

Chemical Purity Quality Control Procurement Specifications

Optimal Research Applications for WIZ Degrader 5 Based on Quantitative Differentiation


High‑Efficiency WIZ Knockdown in 293T Cell‑Based Sickle Cell Disease Models

Researchers requiring near‑complete ablation of WIZ protein in 293T cells should select WIZ degrader 5 to achieve the validated 88.6% maximum degradation [1]. This high‑efficiency endpoint is critical for studying the maximal derepression of fetal hemoglobin (HbF) and for benchmarking other degradation approaches in SCD cell models.

Structural Biology and Ternary Complex Mechanistic Studies

Investigators focusing on atomic‑resolution characterization of cereblon‑mediated molecular glue mechanisms can utilize WIZ degrader 5 together with the publicly available ternary complex structure (PDB 9DJT) [2][3]. This enables structure‑guided mutagenesis, computational modeling, and rational design of next‑generation WIZ degraders.

SAR Extension and Lead Optimization Starting from Compound 41 Scaffold

Medicinal chemistry groups expanding the structure‑activity relationship of WIZ molecular glues should procure WIZ degrader 5 as a key reference compound. Its distinct chemical scaffold (C21H27N3O4) and 88.6% degradation efficiency provide a defined benchmark for evaluating new analogs and for replicating published SAR findings [4][5].

Comparative Degrader Profiling and Mechanism‑of‑Action Studies

For experiments designed to compare the efficacy, selectivity, or ternary complex dynamics of different WIZ‑targeting degraders, WIZ degrader 5 serves as a well‑characterized reference point. Its unique degradation plateau and structural data enable side‑by‑side assessment with dWIZ‑2, dWIZ‑1, and other emerging WIZ degraders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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